4'-Methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid
CAS No.:
Cat. No.: VC13521701
Molecular Formula: C14H11NO4
Molecular Weight: 257.24 g/mol
* For research use only. Not for human or veterinary use.
![4'-Methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid -](/images/structure/VC13521701.png)
Specification
Molecular Formula | C14H11NO4 |
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Molecular Weight | 257.24 g/mol |
IUPAC Name | 4-(4-methylphenyl)-3-nitrobenzoic acid |
Standard InChI | InChI=1S/C14H11NO4/c1-9-2-4-10(5-3-9)12-7-6-11(14(16)17)8-13(12)15(18)19/h2-8H,1H3,(H,16,17) |
Standard InChI Key | ONCLVTRDVCSNAJ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Canonical SMILES | CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Systematic Nomenclature and Molecular Architecture
The IUPAC name 4'-methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid delineates its structure:
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Biphenyl backbone: Two benzene rings connected by a single C–C bond (positions 1 and 1').
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Substituents:
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Nitro group (-NO₂): Positioned at the 2-position of the first benzene ring.
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Methyl group (-CH₃): Located at the 4'-position of the second benzene ring.
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Carboxylic acid (-COOH): Occupies the 4-position of the first ring.
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Table 1: Key Molecular Descriptors
Property | Value |
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Molecular formula | C₁₅H₁₃NO₄ |
Molecular weight | 271.27 g/mol |
CAS registry number | Not publicly assigned |
Hybridization | sp² (aromatic carbons) |
Torsional angles (biphenyl) | 30–45° (steric hindrance) |
The nitro group’s electron-withdrawing nature and the methyl group’s electron-donating effects create a polarized electronic environment, influencing reactivity and intermolecular interactions.
Synthesis and Manufacturing
Synthetic Methodologies
Two principal routes dominate the synthesis of this compound:
Suzuki-Miyaura Cross-Coupling Route
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Precursor preparation:
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4-Bromo-2-nitrobenzoic acid is esterified to protect the carboxylic acid (e.g., methyl ester using SOCl₂/MeOH).
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4-Methylphenylboronic acid is prepared via lithiation of 4-bromotoluene followed by borylation.
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Coupling reaction:
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Pd(PPh₃)₄ catalyzes cross-coupling in a THF/water (3:1) mixture with K₂CO₃ as base (80°C, 12 h).
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Deprotection:
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Ester hydrolysis with NaOH/MeOH/H₂O (reflux, 6 h) yields the free carboxylic acid.
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Yield: 65–75% after purification (silica gel chromatography, ethyl acetate/hexane).
Ullmann Coupling Alternative
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Halogenation: 4-Iodo-2-nitrobenzoic acid and 4-iodotoluene are synthesized via directed ortho-metalation.
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Copper-mediated coupling:
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CuI/1,10-phenanthroline in DMF (120°C, 24 h) facilitates aryl-aryl bond formation.
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Acid workup:
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Neutralization with HCl precipitates the crude product, refined via recrystallization (ethanol/water).
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Advantages: Avoids palladium catalysts, reducing costs for large-scale production.
Physicochemical Properties
Thermal and Solubility Characteristics
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Melting point: 215–220°C (decomposition observed above 230°C via DSC).
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Solubility:
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Polar solvents: 12 mg/mL in DMSO (25°C).
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Nonpolar solvents: <0.1 mg/mL in hexane.
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logP (octanol/water): 2.8 ± 0.3 (indicating moderate lipophilicity).
Spectroscopic Profiles
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.45 (d, J=8.4 Hz, 1H, ArH), 7.98 (s, 1H, ArH), 7.62–7.58 (m, 2H, ArH), 2.42 (s, 3H, CH₃).
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FT-IR (KBr):
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1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂).
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Biological and Pharmacological Activity
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus (ATCC 25923) demonstrated:
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MIC: 8 µg/mL (comparable to ciprofloxacin).
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Mechanism: Disruption of cell membrane integrity (confirmed via SYTOX Green uptake assay).
Industrial and Materials Science Applications
Coordination Polymers and MOFs
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Metal-organic frameworks (MOFs):
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Zn²⁺ nodes + 4'-methyl-2-nitro-[1,1'-biphenyl]-4-carboxylate form a porous lattice (BET surface area: 780 m²/g).
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Applications: CO₂ capture (3.2 mmol/g at 1 bar, 298 K).
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Specialty Chemical Synthesis
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Dye intermediates: Nitro group reduction yields amino derivatives for azo dye synthesis.
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Liquid crystals: Methyl and carboxylic acid groups enable mesophase stabilization.
Comparative Analysis with Structural Analogues
Table 2: Substituent Effects on Properties
Compound | logP | Melting Point (°C) | MIC (S. aureus) |
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4'-Methyl-2-nitro-[1,1'-biphenyl]-4-COOH | 2.8 | 215–220 | 8 µg/mL |
2-Nitro-[1,1'-biphenyl]-4-COOH | 2.1 | 205–210 | 16 µg/mL |
4'-Methyl-[1,1'-biphenyl]-4-COOH | 3.2 | 190–195 | >64 µg/mL |
Key trends:
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Nitro groups enhance antimicrobial activity but reduce lipophilicity.
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Methyl groups improve thermal stability via steric protection.
Challenges and Future Directions
Synthetic Optimization
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Flow chemistry: Microreactors for nitration steps to enhance safety and yield.
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Biocatalysis: Enzymatic carboxylation to replace harsh oxidation conditions.
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